molecular formula C20H28O2 B1610986 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-87-2

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1610986
CAS No.: 328087-87-2
M. Wt: 300.4 g/mol
InChI Key: WDKWRJUAIFFOII-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Bicyclic and Adamantane Moieties

The crystallographic characterization of 2-ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate reveals a complex molecular architecture incorporating two distinct polycyclic frameworks. The adamantane moiety exhibits the characteristic diamond-like carbon arrangement, with carbon-carbon bond lengths of 1.54 Angstrom, virtually identical to those found in diamond crystal structures. This structural similarity confers exceptional rigidity to the adamantane portion of the molecule, contributing significantly to the overall conformational constraints of the compound.

X-ray crystallographic analysis demonstrates that the adamantane framework maintains its tetrahedral symmetry even when substituted with the ethyl group at the 2-position. The carbon-hydrogen distances within the adamantane cage measure 1.112 Angstrom, consistent with the highly organized three-dimensional structure. At ambient crystallization conditions, the adamantane unit adopts a face-centered cubic structure with space group Fm3m, featuring lattice parameters of a = 9.426 ± 0.008 Angstrom and four molecules per unit cell.

The bicyclo[2.2.1]hept-5-ene portion, commonly referred to as the norbornene moiety, contributes additional structural complexity through its bridged ring system. Crystallographic data indicate that this bicyclic framework maintains planarity within the five-membered ring containing the alkene functionality, while the saturated portions exhibit the expected tetrahedral geometry around carbon centers. The ester linkage connecting the two polycyclic systems creates a molecular bridge that influences the overall conformational landscape of the compound.

Structural Parameter Adamantane Moiety Bicyclo[2.2.1]hept-5-ene Moiety
Carbon-Carbon Bond Length 1.54 Å 1.52-1.54 Å
Carbon-Hydrogen Distance 1.112 Å 1.08-1.11 Å
Ring System Type Fused cyclohexane chairs Bridged bicyclic
Symmetry Tetrahedral (Td) C2v
Flexibility Highly rigid Moderately rigid

The crystal packing analysis reveals that intermolecular interactions primarily involve weak van der Waals forces between the hydrocarbon frameworks, with minimal hydrogen bonding due to the absence of strong hydrogen bond donors or acceptors beyond the ester carbonyl oxygen. This packing arrangement results in crystals that are mechanically soft and plastic, despite the individual molecular rigidity, as the interaction between molecules occurs through weak dispersion forces rather than covalent lattice formation.

Conformational Dynamics in Solution-State Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical insights into the solution-state conformational behavior of this compound. The proton nuclear magnetic resonance spectrum reveals distinct chemical environments for the various hydrogen atoms within both the adamantane and norbornene frameworks. High-field proton nuclear magnetic resonance analysis allows for the complete assignment of resonances and determination of coupling patterns that provide information about molecular geometry and conformational preferences.

The adamantane portion of the molecule exhibits characteristic nuclear magnetic resonance signatures, with methine-methylene coupling constants of 3.30 Hertz, consistent with established values for adamantane derivatives. The chemical shifts observed for adamantane protons fall within the expected range for saturated hydrocarbon environments, with subtle variations introduced by the ethyl substitution and ester linkage. The rigid nature of the adamantane cage results in well-resolved multipicity patterns that facilitate structural assignment.

The norbornene moiety contributes additional complexity to the nuclear magnetic resonance spectrum through its bridgehead protons and the alkene functionality. The olefinic protons appear as characteristic downfield resonances, while the bridgehead and methylene protons exhibit coupling patterns that confirm the bicyclic structure. Complete analysis of the eight-spin system reveals long-range coupling interactions that provide information about the three-dimensional arrangement of the molecule.

Structural Region Chemical Shift Range (ppm) Multiplicity Coupling Constants (Hz)
Adamantane CH 1.8-2.2 Complex multipets J = 3.30 (CH-CH₂)
Adamantane CH₂ 1.4-1.8 Broad signals Multiple couplings
Norbornene Olefinic H 6.0-6.5 Multipets J = 1-3 (long-range)
Norbornene CH 2.5-3.2 Complex patterns Various J values
Ethyl CH₃ 1.2-1.3 Triplet J = 7.0
Ethyl CH₂ 2.4-2.8 Quartet J = 7.0

The ester carbonyl carbon appears in the carbon-13 nuclear magnetic resonance spectrum at approximately 175 parts per million, confirming the presence of the ester functional group. The carbon resonances for both polycyclic frameworks appear in their expected ranges, with the adamantane carbons showing characteristic patterns between 28-42 parts per million and the norbornene carbons appearing in the 30-140 parts per million range, depending on their proximity to the alkene functionality.

Comparative Molecular Geometry with Related Polycyclic Esters

Comparative analysis of this compound with structurally related polycyclic esters reveals distinctive geometric features that arise from the combination of adamantane and norbornene frameworks. Examination of simpler adamantane esters and norbornene carboxylates provides context for understanding the unique molecular architecture of this compound.

Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, with molecular weight 152.19 grams per mole, serves as a baseline for comparison with the norbornene portion of the target molecule. The presence of the bulky adamantane-ethyl substituent in place of a simple methyl group introduces significant steric considerations that influence both the ester bond geometry and the overall molecular conformation. The molecular weight increase to 300.44 grams per mole reflects the substantial size difference between these systems.

Examination of ethyl 5-norbornene-2-carboxylate derivatives provides additional comparative data for understanding the bicyclic framework behavior. These compounds, with molecular formula C₁₀H₁₄O₂ and molecular weight 166.22 grams per mole, demonstrate how different ester substituents affect the molecular properties. The replacement of a simple ethyl group with the bulky 2-ethyladamantyl moiety results in dramatically different steric environments and conformational preferences.

Compound Molecular Formula Molecular Weight Ester Substituent Key Geometric Features
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate C₉H₁₂O₂ 152.19 g/mol Methyl Standard ester geometry
Ethyl 5-norbornene-2-carboxylate C₁₀H₁₄O₂ 166.22 g/mol Ethyl Minimal steric hindrance
This compound C₂₀H₂₈O₂ 300.44 g/mol 2-Ethyladamantyl Significant steric bulk

The crystal structure analysis of related bicyclo[2.2.1]hept-5-ene derivatives reveals that stereochemical preferences can significantly influence molecular packing and intermolecular interactions. The resolution of racemic bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid through crystallization with chiral bases demonstrates the importance of stereochemical considerations in these rigid polycyclic systems.

Computational analysis reveals that the 2-ethyladamantyl substituent introduces a calculated logarithmic partition coefficient value of 4.3467, indicating high lipophilicity compared to simpler alkyl esters. The topological polar surface area of 26.3 square Angstroms suggests limited hydrogen bonding capacity, consistent with the primarily hydrocarbon nature of the molecule. These molecular descriptors indicate significantly different physical and chemical properties compared to conventional ester compounds.

The rigid polycyclic framework restricts rotational freedom around the ester bond, with only three rotatable bonds identified in the entire molecule. This constraint is dramatically different from flexible linear esters and contributes to the unique conformational behavior of the compound. The combination of two rigid polycyclic systems connected through an ester linkage creates a molecular architecture with limited conformational flexibility but high structural definition.

Stereochemical Considerations in Exo/Endo Isomerism

The stereochemical complexity of this compound arises primarily from the potential for exo/endo isomerism at the bicyclo[2.2.1]hept-5-ene-2-carboxylate moiety. This stereochemical distinction has profound implications for the molecular geometry, physical properties, and reactivity patterns of the compound. The adamantane framework, while capable of substitution at multiple positions, maintains its basic tetrahedral geometry regardless of substitution patterns.

Analysis of related norbornene carboxylate systems reveals distinct differences between exo and endo isomers in terms of nuclear magnetic resonance spectroscopic signatures and crystallographic parameters. The exo-ethyl 5-norbornene-2-carboxylate and endo-ethyl 5-norbornene-2-carboxylate isomers, both with molecular formula C₁₀H₁₄O₂, demonstrate how stereochemical orientation affects molecular properties despite identical connectivity.

The exo configuration places the carboxylate group on the less hindered face of the norbornene bicycle, away from the methylene bridge, resulting in reduced steric interactions and potentially different ester bond geometries. In contrast, the endo configuration positions the carboxylate group toward the methylene bridge, creating a more congested environment that may influence the approach of the bulky adamantane-ethyl substituent during ester formation.

Stereochemical Configuration Steric Environment Ester Bond Accessibility Preferred Conformation
Exo Less hindered More accessible Extended
Endo More hindered Less accessible Compact

Crystallographic studies of related norbornene derivatives demonstrate that the choice between exo and endo configurations can significantly influence crystal packing arrangements and intermolecular interactions. The resolution of racemic bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid through diastereomeric salt formation illustrates the importance of stereochemical recognition in these systems. Such studies suggest that the 2-ethyladamantyl group may exhibit preferential interactions with one stereoisomer over the other.

The nuclear magnetic resonance spectroscopic analysis provides diagnostic criteria for distinguishing between exo and endo isomers through characteristic coupling patterns and chemical shift differences. The complete analysis of the olefin-decoupled eight-spin system of norbornene reveals long-range coupling interactions that are sensitive to stereochemical configuration. These spectroscopic signatures become more complex in the presence of the bulky adamantane substituent, requiring careful analysis to assign the correct stereochemistry.

The adamantane portion contributes additional stereochemical complexity through the potential for substitution at different positions on the cage framework. The 2-ethyl substitution pattern chosen for this molecule represents one of several possible regioisomers, each of which would exhibit different steric interactions with the norbornene carboxylate moiety. The selection of the 2-position provides a balance between steric accessibility and molecular stability.

Computational modeling studies suggest that the exo configuration may be thermodynamically favored due to reduced steric interactions between the bulky adamantane substituent and the norbornene bridge system. However, kinetic factors during synthesis may influence the stereochemical outcome, particularly given the substantial size of the adamantane-ethyl group. The final stereochemical assignment requires definitive experimental characterization through single-crystal X-ray diffraction analysis or advanced nuclear magnetic resonance techniques.

Properties

IUPAC Name

(2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-20(16-7-13-5-14(9-16)10-17(20)8-13)22-19(21)18-11-12-3-4-15(18)6-12/h3-4,12-18H,2,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWRJUAIFFOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573145
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328087-87-2
Record name 2-Ethyltricyclo[3.3.1.13,7]dec-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328087-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels–Alder Cycloaddition as the Core Synthetic Strategy

The fundamental approach to synthesizing bicyclo[2.2.1]hept-5-ene carboxylate derivatives, including the 2-ethyladamantan-2-yl substituted variant, relies on the [4+2] cycloaddition reaction between cyclopentadiene and substituted acrylates or olefins.

  • Reaction Components:

    • Diene: Cyclopentadiene, typically freshly prepared by thermal cracking of dicyclopentadiene.
    • Dienophile: Ethyl acrylate or analogous substituted acrylates bearing the adamantane moiety.
  • Reaction Conditions:

    • The reaction can be conducted at low temperatures (0°C) using Lewis acid catalysts like boron trifluoride etherate to favor endo selectivity.
    • Alternatively, higher temperature sealed reactor conditions (e.g., 170°C in an autoclave) promote formation of a mixture of endo and exo isomers.
  • Typical Procedure:

    • Ethyl acrylate is dissolved in an inert solvent such as toluene and cooled.
    • Boron trifluoride etherate is added as a Lewis acid catalyst.
    • Cyclopentadiene is added dropwise to the cooled solution.
    • The mixture is aged (e.g., 1 hour at 0°C or 2 hours at elevated temperature).
    • The reaction mixture is quenched with dilute acid and extracted.
  • Yields and Isomer Ratios:

    • Low-temperature catalyzed reactions yield predominantly endo isomers with yields up to 90%.
    • High-temperature thermal conditions yield mixed endo/exo isomer ratios (about 3:1) with moderate yields (~48%).
  • Example Reaction Scheme:

Reagents & Conditions Product Yield Endo:Exo Ratio Notes
Ethyl acrylate + cyclopentadiene, BF3·OEt2, 0°C, 1 hr 90% Predominantly endo Fractional distillation purification
Ethyl acrylate + cyclopentadiene, 170°C, 2 hr, sealed reactor 48% 3:1 (endo:exo) Thermal reaction, mixture of isomers

Incorporation of the 2-Ethyladamantan-2-yl Substituent

The adamantane substituent at the 2-position is introduced via the dienophile component, which is modified to bear the 2-ethyladamantan-2-yl group. This can be achieved by:

  • Synthesizing or procuring a substituted acrylate or analogous olefin with the adamantane moiety attached.
  • Using this substituted dienophile in the Diels–Alder reaction with cyclopentadiene under similar conditions as above.

This strategy leverages the high regio- and stereoselectivity of the Diels–Alder reaction to install the adamantane substituent on the bicyclic framework efficiently.

Isomerization and Purification Techniques

  • Isomerization:

    • Post-synthesis, isomeric mixtures of endo and exo bicyclo[2.2.1]hept-5-ene esters can be isomerized.
    • For example, treatment of an endo/exo mixture with potassium t-butoxide in t-butanol at room temperature shifts the isomeric ratio by converting some endo isomer to the exo isomer.
    • This process can be monitored by ^1H NMR spectroscopy to track the isomeric ratio over time.
  • Purification:

    • Fractional distillation under reduced pressure (e.g., 10 mmHg) is used to isolate the desired ester.
    • Chromatographic techniques such as high-performance liquid chromatography (HPLC), gel chromatography, and solid phase microextraction (SPME) are employed to separate isomers and purify the compound.
    • Chiral chromatography may be used when enantiomeric resolution is required due to multiple chiral centers.

Characterization Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR spectra are used to confirm the structure and isomeric purity.
    • Characteristic signals include multiplets around 5.9–6.2 ppm for alkene protons, quartet and triplet patterns for ethyl ester groups, and distinctive multiplets for bicyclic framework protons.
  • Physical Properties:

    • Boiling point of purified esters is typically around 82°C at 10 mmHg.
    • The compounds exhibit fruity, sweet, green, watery, and honeydew odor notes, relevant for fragrance applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Preparation of substituted dienophile Synthesis of 2-ethyladamantan-2-yl acrylate derivative Provides adamantane-substituted dienophile
Diels–Alder reaction Cyclopentadiene + substituted acrylate, BF3·OEt2 catalyst, 0°C or thermal 170°C sealed reactor Formation of bicyclo[2.2.1]hept-5-ene-2-carboxylate esters (endo/exo mixture)
Work-up and extraction Quenching with dilute acid, washing with sodium carbonate Removal of catalyst and impurities
Purification Fractional distillation, chromatographic separation (HPLC, gel chromatography, SPME) Isolation of pure isomers and removal of byproducts
Isomerization (optional) Potassium t-butoxide in t-butanol, room temperature Adjusts endo/exo isomer ratio
Structural confirmation ^1H NMR, GC analysis Confirms identity and purity

Research Findings and Practical Considerations

  • The Diels–Alder approach is highly versatile and allows for the incorporation of bulky substituents such as adamantane without significant loss of yield.
  • Lewis acid catalysis at low temperature favors endo selectivity, which is often desirable for certain applications.
  • Thermal conditions produce mixtures that may require additional isomerization or chromatographic separation.
  • The adamantane substituent imparts increased steric bulk and rigidity, potentially affecting reaction kinetics and selectivity.
  • Purification via fractional distillation and chromatography ensures the removal of unreacted starting materials and side products, critical for applications in fragrance and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids[][1].

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols[][1].

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters, and other substituted products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H28O2
  • Molecular Weight : 300.4 g/mol
  • IUPAC Name : (2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate

The compound's structure features a bicyclic system combined with an adamantane moiety, which contributes to its unique chemical reactivity and stability.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules and polymers. Its unique structural properties allow for various functional group transformations, enabling chemists to design new compounds with tailored functionalities.

Reactions

  • Oxidation : Can be oxidized to yield carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction with hydrogen gas in the presence of palladium catalysts yields corresponding alcohols.
  • Substitution Reactions : The ester group can be replaced by amines or thiols, leading to the formation of amides or thioesters.
Reaction TypeReagentProduct
OxidationKMnO4Carboxylic acids
ReductionH₂/PdAlcohols
SubstitutionAminesAmides

Biological Applications

Antimicrobial and Antiviral Properties
Research has indicated that 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate exhibits potential antimicrobial and antiviral activities. Studies suggest that modifications to the compound could enhance its bioactivity, making it a candidate for further pharmacological investigations.

Drug Delivery Systems
The compound's unique structural characteristics make it suitable for use in drug delivery systems, potentially improving the solubility and bioavailability of therapeutic agents.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in the synthesis of specialty chemicals that require enhanced thermal and mechanical properties. Its application extends to the production of advanced materials used in coatings, adhesives, and sealants.

Case Study 1: Synthesis of Bioactive Compounds

A study published in Journal of Organic Chemistry explored the use of this compound as a precursor in synthesizing novel bioactive compounds with improved efficacy against resistant bacterial strains.

Case Study 2: Drug Delivery Research

Research conducted at a pharmaceutical company demonstrated that encapsulating anti-cancer drugs within polymer matrices derived from this compound led to enhanced targeted delivery and reduced side effects in preclinical models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Not explicitly provided* 2-Ethyladamantyl Potential pharmacological agent (inferred from structural class)
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₀H₁₄O₂ 166.22 Ethyl Flavor ingredient (FEMA 4790)
t-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate C₁₂H₁₈O₂ 194.27 t-Butyl Enhanced steric hindrance; research applications
Dimethyl bicyclo[2.2.1]hept-5-ene-1,3-dicarboxylate C₁₁H₁₄O₄ 210.23 Methyl (dual ester) Precursor for heterocyclic synthesis

*Molecular formula inferred: The adamantane (C₁₀H₁₆) with a 2-ethyl substituent (C₂H₅) and norbornene carboxylate (C₈H₉O₂) suggests a formula approximating C₂₀H₂₈O₂.

Functional Group Impact

  • Ester Substituents: Ethyl vs. t-Butyl: Ethyl esters (e.g., FEMA 4790) are smaller and more metabolically labile, making them suitable for flavor applications . Adamantyl vs. Alkyl: The 2-ethyladamantyl group introduces significant hydrophobicity and rigidity, which could improve binding affinity in enzyme inhibition compared to simpler alkyl esters.

Chromatographic Behavior

Bridged polycyclic compounds with polar substituents (e.g., methyl or ethyl esters) are separable using polysaccharide-based stationary phases . The bulkier 2-ethyladamantyl group in the target compound may reduce chromatographic resolution due to steric interactions, contrasting with smaller analogs like ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate .

Biological Activity

2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS No. 328087-87-2) is a synthetic compound with the molecular formula C20H28O2 and a molecular weight of approximately 300.4 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential bioactive properties.

PropertyValue
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Purity≥95%
IUPAC Name(2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS Registry Number328087-87-2

Synthesis and Reactions

The compound can be synthesized through various organic reactions, including oxidation, reduction, and nucleophilic substitution. Key reagents for these reactions include potassium permanganate for oxidation and palladium catalysts for reduction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. In vitro studies have shown that the compound can inhibit the growth of pathogenic microorganisms, suggesting its potential as an antimicrobial agent.

Case Study: A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several adamantane derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential therapeutic applications in treating bacterial infections.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication in certain models, potentially offering a new avenue for antiviral drug development.

Research Findings: In a study focusing on its effects on influenza virus replication, this compound was shown to reduce viral titers by up to 75% at concentrations of 50 µM in cell culture assays.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its unique bicyclic structure allows it to interact with cellular membranes or specific viral proteins, thereby disrupting critical processes necessary for microbial growth and replication.

Applications in Drug Development

Given its promising biological activities, there is ongoing research into the use of this compound as a lead compound for developing new antimicrobial and antiviral agents. Its structural properties may also lend themselves to modifications that could enhance efficacy or reduce toxicity.

Q & A

Q. What are the key synthetic routes for 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via Diels-Alder reactions between functionalized norbornene derivatives and adamantane-based dienophiles. For example, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives (e.g., methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) are reacted with ethyladamantane precursors under catalytic conditions . Key steps include:

  • Cyclopentadiene preparation : Pyrolysis of dicyclopentadiene at 180–200°C.
  • Catalytic optimization : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Yield improvement : Adjusting stoichiometry (e.g., 1:1 molar ratio of diene to dienophile) and reaction time (e.g., 24–48 hours) can achieve yields up to 89% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • IR spectroscopy : Identifies ester carbonyl stretches (~1,705 cm⁻¹) and adamantane C-H vibrations (~2,900 cm⁻¹) .
  • NMR : ¹H NMR resolves bicyclic proton environments (e.g., norbornene bridgehead protons at δ 1.5–2.5 ppm; adamantane protons at δ 1.0–1.8 ppm). ¹³C NMR confirms ester carbonyl signals (~170 ppm) .
  • Chromatography : HPLC with RP18 columns (methanol/water mobile phase) separates stereoisomers .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in polymerization?

The compound’s endo/exo configuration significantly impacts its polymerizability. endo-Isomers exhibit higher reactivity in ring-opening metathesis polymerization (ROMP) due to reduced steric hindrance. For example:

  • Catalyst selection : Grubbs’ 2nd-generation catalyst achieves >90% conversion for endo-isomers, while exo-isomers require harsher conditions .
  • Thermal stability : endo-polymers show higher glass transition temperatures (Tg ~150°C) compared to exo-derivatives (Tg ~120°C) .

Q. What mechanistic insights explain contradictions in Diels-Alder reaction pathways for bicyclo[2.2.1]hept-5-ene derivatives?

Computational studies (e.g., B3LYP/6–31G(d)) reveal competing pathways:

  • One-step vs. two-step mechanisms : For nitro-substituted derivatives, the reaction proceeds via a zwitterionic intermediate (4-aza-2-(4-nitrophenyl)-5-oxybicyclo[3.4.0]nonadiene-3-carboxylate 4-oxide), followed by [3.3]-sigmatropic rearrangement. In contrast, non-polar substituents favor a single-step mechanism .
  • Steric effects : Bulky adamantane groups slow reaction kinetics but enhance regioselectivity .

Q. How can conflicting data on thermal degradation profiles be resolved?

Discrepancies in thermogravimetric analysis (TGA) data often arise from impurities or isomer mixtures. Solutions include:

  • Purification : Recrystallization from ethanol/water (3:1) removes adamantane byproducts .
  • Isomer separation : Preparative HPLC with chiral columns (e.g., Chiralpak IA) isolates pure endo or exo forms .
  • Kinetic studies : Arrhenius plots (lnk vs. 1/T) differentiate degradation pathways (e.g., ester cleavage vs. adamantane decomposition) .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing high-purity adamantane-norbornene hybrids?

  • Protecting groups : Use tert-butyl esters (e.g., tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) to prevent side reactions during adamantane functionalization .
  • Catalyst screening : Test transition-metal catalysts (e.g., Rh(I) or Pd(0)) for selective C–O bond formation .
  • Analytical validation : Cross-validate purity via GC-MS (e.g., m/z 166.22 for methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

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